Zofenopril (calcium) Zofenopril (calcium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20542517
InChI: InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2
SMILES:
Molecular Formula: C44H44CaN2O8S4
Molecular Weight: 897.2 g/mol

Zofenopril (calcium)

CAS No.:

Cat. No.: VC20542517

Molecular Formula: C44H44CaN2O8S4

Molecular Weight: 897.2 g/mol

* For research use only. Not for human or veterinary use.

Zofenopril (calcium) -

Specification

Molecular Formula C44H44CaN2O8S4
Molecular Weight 897.2 g/mol
IUPAC Name calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate
Standard InChI InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2
Standard InChI Key NSYUKKYYVFVMST-UHFFFAOYSA-L
Canonical SMILES CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Introduction

Chemical and Pharmacological Profile of Zofenopril Calcium

Structural Characteristics and Physicochemical Properties

Zofenopril calcium (CAS 81938-43-4) is a prodrug with the molecular formula C22H22Ca0.5NO4S2\text{C}_{22}\text{H}_{22}\text{Ca}_{0.5}\text{NO}_4\text{S}_2 and a molecular weight of 448.58 g/mol . Its sulfhydryl (-SH) group distinguishes it from non-sulfhydrylic ACE inhibitors like enalapril or lisinopril, conferring enhanced antioxidant activity and tissue permeability . The calcium salt formulation improves solubility, with in vitro studies reporting a solubility of 2 mg/mL in dimethyl sulfoxide (DMSO) .

Table 1: Physicochemical Properties of Zofenopril Calcium

PropertyValue
Molecular FormulaC22H22Ca0.5NO4S2\text{C}_{22}\text{H}_{22}\text{Ca}_{0.5}\text{NO}_4\text{S}_2
Molecular Weight448.58 g/mol
Solubility (DMSO)2 mg/mL (4.46 mM)
Storage Conditions4°C (sealed, dry)
Primary TargetsACE, Reactive Oxygen Species

Pharmacokinetics and Metabolism

Following oral administration, zofenopril calcium undergoes rapid hydrolysis to its active metabolite, zofenoprilat, which exhibits 6–10 times greater ACE-inhibitory potency than captopril . A pharmacokinetic study in healthy volunteers revealed peak plasma concentrations (TmaxT_{\text{max}}) at 1.19 hours for zofenopril and 1.36 hours for zofenoprilat . Complete ACE inhibition occurs within 1 hour and persists for 9.44 hours, with residual inhibition of 74% and 56% at 24 and 36 hours, respectively . The prolonged effect supports once-daily dosing in clinical settings.

Mechanisms of Action: Beyond ACE Inhibition

ACE Inhibition and Hemodynamic Effects

Zofenoprilat competitively inhibits ACE, reducing angiotensin II production and potentiating bradykinin-mediated vasodilation . In murine models, zofenopril increases endothelial nitric oxide synthase (eNOS) phosphorylation at Ser1177, enhancing NO bioavailability by 40% compared to placebo . This mechanism improves coronary flow and reduces systemic vascular resistance, critical in hypertension management.

Antioxidant and Sulfhydryl-Mediated Cardioprotection

The sulfhydryl moiety in zofenoprilat scavenges reactive oxygen species (ROS), decreasing lipid peroxidation by 35% in ischemia-reperfusion models . Simultaneously, it upregulates cystathionine γ-lyase (CSE) activity, elevating H₂S levels by 2.5-fold in plasma and myocardial tissue . H₂S synergizes with NO to attenuate mitochondrial oxidative stress, preserving ATP synthesis during ischemic insults.

Clinical Efficacy in Cardiovascular Diseases

The SMILE Program: Mortality and Morbidity Reductions

The Survival of Myocardial Infarction Long-Term Evaluation (SMILE) trials established zofenopril’s superiority over placebo and other ACE inhibitors in acute myocardial infarction (AMI) patients. Key findings include:

Table 2: Clinical Outcomes from the SMILE Trials

Outcome MetricZofenopril GroupPlacebo GroupRisk Reduction
6-Week Mortality4.2%5.6%25%
Severe Heart Failure3.1%5.8%46%
1-Year Mortality10.0%14.1%29%

In patients with anterior AMI, early zofenopril administration (≤24 hours post-onset) reduced left ventricular (LV) end-systolic volume by 18% and increased ejection fraction by 6.7% .

Cardioprotection in Ischemia-Reperfusion Injury

Preclinical Evidence from Murine and Swine Models

Pretreatment with zofenopril (10 mg/kg in mice, 30 mg/day in swine) reduced infarct size by 32% and 28%, respectively, after ischemia-reperfusion injury . This correlated with a 45% decrease in cardiac troponin I levels, indicating preserved cardiomyocyte integrity . In pigs, zofenopril maintained ischemic zone endocardial blood flow at 48 hours post-reperfusion, preventing microvascular dysfunction .

Synergistic H₂S and NO Signaling

Zofenopril’s dual modulation of H₂S and NO pathways mitigates reperfusion arrhythmias and apoptosis. In endothelial cells, it suppresses endothelin-1 secretion by 60%, attenuating vasoconstriction and oxidative stress .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator